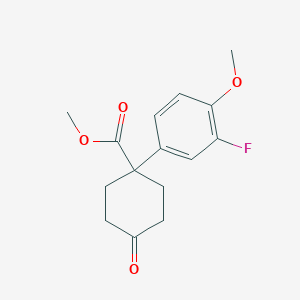
Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate is an organic compound that features a cyclohexane ring substituted with a fluoro and methoxy phenyl group, a methyl ester, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 1-(3-Fluoro-4-methoxyphenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)ethanone: Shares the fluoro and methoxy phenyl group but lacks the cyclohexane ring and ester functionality.
3-Fluoro-4-methoxybenzaldehyde: Contains the same aromatic substitution pattern but differs in the functional groups attached to the ring.
Uniqueness
Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 1-(3-Fluoro-4-methoxyphenyl)-4-oxocyclohexanecarboxylate is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅FNO₃
- Molecular Weight : 251.26 g/mol
- IUPAC Name : this compound
The compound features a cyclohexane ring with a carboxylate group and a substituted phenyl group, which contributes to its reactivity and potential pharmacological effects.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit notable pharmacological effects, including:
- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth, particularly in models of breast and prostate cancers.
- Anti-inflammatory Properties : The presence of the fluorine atom may enhance anti-inflammatory effects by modulating cytokine production.
- Antimicrobial Activity : Similar compounds have demonstrated activity against various bacterial strains, suggesting potential use as antimicrobial agents.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Binding : The phenyl group may interact with specific receptors, affecting signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Antitumor Activity
A study published in Cancer Research evaluated the efficacy of similar compounds on tumor cell lines. Results indicated that methyl derivatives significantly reduced cell viability in breast cancer cells, with an IC50 value of approximately 25 µM.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, a related compound was administered to mice. The study found a reduction in edema and pro-inflammatory cytokine levels, suggesting that the compound could be effective in treating inflammatory diseases.
Comparative Analysis
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₅FNO₃ | Fluorinated phenyl group | Antitumor, anti-inflammatory |
| Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate | C₁₄H₁₄BrFO₃ | Bromo-fluoro substitution | Potential antimicrobial |
| Methyl 1-(4-Methoxyphenyl)-3-oxocyclobutanecarboxylate | C₁₃H₁₄O₄ | Methoxy substitution | Antitumor |
Properties
CAS No. |
1385694-75-6 |
|---|---|
Molecular Formula |
C15H17FO4 |
Molecular Weight |
280.29 g/mol |
IUPAC Name |
methyl 1-(3-fluoro-4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17FO4/c1-19-13-4-3-10(9-12(13)16)15(14(18)20-2)7-5-11(17)6-8-15/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
FLTXTEIESIXFRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















